(2-苯基-2H-1,2,3-三唑-4-基)甲基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine” is a compound that contains a triazole ring, which is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Synthesis Analysis

The synthesis of triazole compounds can be achieved from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The crystal structures of similar compounds have been reported . Only small dihedral angles are present between the triazolyl ring and the attached aryl rings . The relatively flat compounds contrast with compound 1a, which is “V” shaped, with a dihedral angle between the near planar phenyltriazolyl-CH2 and phenyl-CO2CH2 moieties of 88.11(4)° .Chemical Reactions Analysis

These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 . This reaction enables a highly efficient synthesis of various 4-azidotriazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学研究应用

Drug Discovery

1,2,3-Triazoles, including derivatives like “(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine”, are known for their stability and bioisosteric properties, making them valuable in drug discovery . They can mimic peptide bonds and are used in the design of new drugs due to their ability to engage in hydrogen bonding and their metabolic stability. For instance, triazole derivatives have been incorporated into a variety of medicinal compounds, such as anticonvulsants, antibiotics, and anticancer drugs.

Organic Synthesis

In organic chemistry, triazole derivatives serve as versatile intermediates. They participate in click chemistry reactions, which are widely used for creating diverse organic compounds with high specificity and yield . The triazole ring can act as a scaffold for constructing more complex molecules, which is crucial in the synthesis of pharmaceuticals and agrochemicals.

Polymer Chemistry

The triazole unit is integral in the design of polymers for its thermal stability and ability to enhance the mechanical properties of materials . Polymers containing triazole rings can be used in high-performance materials, coatings, and as part of composite materials, contributing to advancements in materials science.

Supramolecular Chemistry

Triazole derivatives are used in supramolecular chemistry due to their ability to form strong hydrogen bonds. This property is exploited in the creation of molecular assemblies and networks, which have potential applications in the development of sensors, catalysts, and drug delivery systems .

Chemical Biology

In chemical biology, triazole derivatives are used for bioconjugation – the process of attaching two molecules together, which is essential for studying biological processes . The triazole ring can link biomolecules without disrupting their function, allowing for the exploration of biological pathways and the development of diagnostic tools.

Fluorescent Imaging

The triazole core can be functionalized to create fluorescent probes. These probes are used in imaging techniques to visualize biological processes in real-time. The stability and modifiability of triazole derivatives make them suitable for designing probes that can withstand the demanding conditions of biological environments .

作用机制

Target of Action

Derivatives of 1,2,4-triazole have been known to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .

Mode of Action

The mode of action of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to the formation of carbinolamine by the addition of an amine to the double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby improving the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,4-triazole derivatives have been reported to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds may have a broad range of molecular and cellular effects.

Action Environment

1,2,4-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment, and hydrogen bonding ability . These properties suggest that the compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other chemical entities.

未来方向

These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates . The 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds have begun to target these triazole conjugated structural motifs as a common pharmacological target .

属性

IUPAC Name |

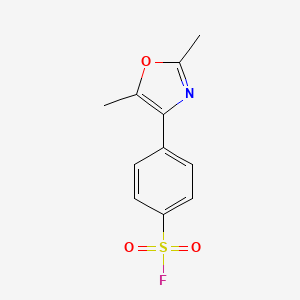

(2-phenyltriazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTYDDGWHKTJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2849306.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2849308.png)

![1-[2-(Azepan-1-yl)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2849309.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)

![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)